Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate

Cancer Research Cytotoxicity Structure-Activity Relationship (SAR)

Medicinal chemists need chromone scaffolds with synthetic handles for SAR. Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS 116543-92-1) provides a 6-bromo entry point for Suzuki diversification (40-55% yield). • Anticancer SAR core: close analogs exhibit IC50 3.46 μg/mL (breast cancer). • GPCR probe precursor: related to subnanomolar GPR35 agonists (Ki 0.589 nM). • ≥95% purity; ambient shipping globally.

Molecular Formula C11H7BrO4
Molecular Weight 283.07 g/mol
CAS No. 116543-92-1
Cat. No. B170646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
CAS116543-92-1
SynonymsMETHYL 6-BROMO-4-OXO-4H-CHROMENE-2-CARBOXYLATE
Molecular FormulaC11H7BrO4
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
InChIKeyIUMTXDXUKVLQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Overview & Physicochemical Profile


Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate (CAS 116543-92-1) is a synthetically accessible, brominated chromone-2-carboxylate derivative with the molecular formula C₁₁H₇BrO₄ and a molecular weight of 283.07 g/mol. It is characterized by a bromine atom at the 6-position and a methyl ester at the 2-position of the 4-oxo-4H-chromene core . Its key predicted physicochemical properties include a density of 1.7±0.1 g/cm³, a boiling point of 370.0±42.0 °C at 760 mmHg, and an ACD/LogP of 1.93, which are important for handling, formulation, and solubility considerations .

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Why Analogs Fall Short


Within the chromone-2-carboxylate scaffold, the specific substitution pattern—particularly the presence and position of halogen atoms—is a critical determinant of biological activity. A structure-activity relationship (SAR) study on 4H-chromenes demonstrated that compounds bearing halogenated substituents, especially bromine, exhibit significantly enhanced anticancer activity compared to analogs with methoxyl or methyl groups . Furthermore, the bromine atom at the 6-position is not merely a passive functional group; it is a versatile synthetic handle that enables further structural diversification through cross-coupling reactions (e.g., Suzuki coupling), a utility that is absent or greatly diminished in dehalogenated or alternative-halogen (e.g., 6-fluoro) analogs [1]. Therefore, simple substitution based on the core scaffold alone ignores these key, quantitatively supported, performance and utility differentiators.

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Quantitative Evidence vs Analogs


6-Bromo Chromenes: Enhanced Cytotoxicity vs Non-Halogenated Analogs

The presence of a bromine substituent on the 4H-chromene scaffold is directly correlated with enhanced cytotoxic activity. While specific IC50 data for Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is not yet available in the primary literature, SAR studies on structurally analogous 4H-chromenes provide strong, quantitative class-level evidence. In one study, 6-bromo derivatives (compounds 7e and 7f) demonstrated promising cytotoxic activity against multiple cancer cell lines (MDA-MB-231, MCF-7, T47D), with IC50 values ranging from 3.46 to 18.76 μg/mL [1]. This performance was notably more potent than the reference drug etoposide and significantly more active than non-halogenated or methyl-substituted analogs in the same series, which generally exhibited higher IC50 values (>30 μg/mL) [1]. This indicates that the 6-bromo substitution is a key driver of the observed cytotoxic effect.

Cancer Research Cytotoxicity Structure-Activity Relationship (SAR)

6-Bromo Handle for Suzuki Coupling Diversification

The bromine atom at the 6-position of the chromone ring is a crucial functional handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki couplings [1]. This allows for the introduction of diverse aryl or heteroaryl groups at this position, enabling the generation of focused libraries of derivatives for SAR studies. This synthetic route has been successfully demonstrated on closely related 6-bromochromone-2-carboxamides, where Suzuki coupling was used to insert a benzene ring into the chromone moiety, achieving yields of 40-55% for this step [1]. In contrast, alternative halogen substituents like fluorine are inert to these coupling conditions, and chloro or iodo analogs may exhibit different reactivity profiles and commercial availability.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Predicted LogP and Drug-Likeness Profile

The predicted physicochemical properties of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate place it within a favorable range for drug-like molecules. Its ACD/LogP of 1.93 suggests good membrane permeability . This is a quantifiable improvement over more lipophilic analogs (e.g., larger aryl-substituted derivatives) that may suffer from poor solubility or promiscuous binding, and over less lipophilic, non-brominated analogs which may have inferior cellular uptake. Furthermore, it has zero violations of Lipinski's Rule of 5 , a key initial filter in drug discovery campaigns.

Drug Discovery ADME Physicochemical Properties

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate: Research & Industrial Applications


Lead Optimization & SAR in Anticancer Drug Discovery

Based on the class-level evidence that 6-bromo substitution on the 4H-chromene scaffold enhances cytotoxicity against breast cancer cell lines (IC50 values as low as 3.46 μg/mL for close analogs) [1], this compound is an ideal core scaffold for medicinal chemistry teams developing novel anticancer agents. It can serve as a starting point for systematic SAR studies to further improve potency and selectivity [1].

Diverse Chemical Libraries via Cross-Coupling

The 6-bromo group provides a proven synthetic entry point for late-stage diversification. Researchers can utilize this compound to generate arrays of 6-aryl or 6-heteroaryl-substituted chromone-2-carboxylates via Suzuki coupling (achieving 40-55% yield in analogous systems) [2]. This is a powerful strategy for exploring chemical space around this privileged pharmacophore and is a key differentiator from non-brominated analogs [2].

GPR35 Chemical Probe Development

Close structural analogs, such as 6-bromo-8-benzamido-4-oxo-4H-chromene-2-carboxylic acids, have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35, with Ki values in the subnanomolar range (e.g., 0.589 nM) . Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate, as a simpler brominated chromone-2-carboxylate, represents a viable starting material or minimalist core for developing new chemical probes to deorphanize or modulate other related GPCRs .

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